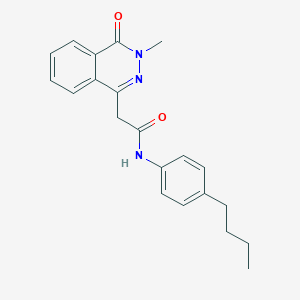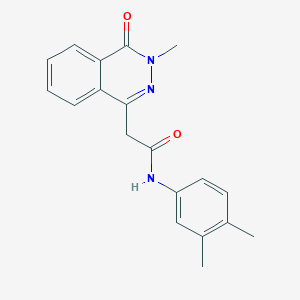![molecular formula C20H20BrNO3 B277621 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD-7880, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indolinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that it inhibits the activity of HDACs, which results in the accumulation of acetylated histones. This leads to changes in chromatin structure and gene expression. 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has biochemical and physiological effects in cancer cells. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of HDACs, which results in changes in chromatin structure and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one for lab experiments is that it has been synthesized using a relatively simple three-step process. This makes it easier to obtain and study in the laboratory. However, one of the limitations of 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of research is to further elucidate its mechanism of action. This will help to design more targeted experiments to study its effects. Another area of research is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in vivo to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one was reported by a research group in 2012. The method involves a three-step process starting from the commercially available 2-bromo-4-ethylphenol. The first step involves the conversion of 2-bromo-4-ethylphenol to 2-bromo-4-ethylbenzaldehyde using a Grignard reagent. The second step involves the condensation of 2-bromo-4-ethylbenzaldehyde with 2-oxoethyl-3-hydroxyindole to form the intermediate product. Finally, the intermediate product is treated with ethyl iodide to yield the final product, 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in cancer, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
Molekularformel |
C20H20BrNO3 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-3-13-5-7-14(8-6-13)18(23)12-20(25)16-11-15(21)9-10-17(16)22(4-2)19(20)24/h5-11,25H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
WISNTNAJHAYLPL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)

![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
